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Cat. No.: B3011650 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of TH1834, a

selective inhibitor of the acetyltransferase Tip60 (Kat5), in the context of myocardial infarction

(MI) research. The information presented is synthesized from preclinical studies and is

intended to guide researchers in designing and executing experiments to evaluate the

therapeutic potential of Tip60 inhibition in ischemic heart disease.

Introduction
Myocardial infarction leads to a substantial loss of cardiomyocytes, resulting in adverse

ventricular remodeling and heart failure.[1] A promising therapeutic strategy involves targeting

factors that are both pro-apoptotic and anti-proliferative in cardiomyocytes.[1] The

acetyltransferase Tip60 has been identified as such a target.[2] Genetic depletion of Tip60 has

been shown to protect against the damaging effects of MI in murine models.[2] TH1834 is an

experimental drug designed to specifically inhibit the acetyltransferase domain of Tip60.[3]

Studies have demonstrated that systemic administration of TH1834 following MI in mice

mitigates cardiac injury, improves systolic function, reduces apoptosis and scarring, and

promotes cardiomyocyte cell cycle activation. These findings suggest that inhibiting Tip60

acetyltransferase activity with compounds like TH1834 could be a viable therapeutic approach

for ischemic heart disease.
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TH1834 functions by specifically inhibiting the acetyltransferase activity of Tip60. Tip60 is

known to acetylate both histone and non-histone proteins, playing a role in promoting apoptosis

and initiating the DNA damage response (DDR). By inhibiting Tip60, TH1834 is thought to

reduce the expression of pro-apoptotic and cell cycle inhibitory genes. This leads to decreased

cardiomyocyte apoptosis and an increase in cardiomyocyte proliferation, ultimately preserving

cardiac muscle mass and function post-infarction. A key indicator of TH1834's target

engagement is the reduction in phosphorylated Ataxia-telangiectasia mutated (pAtm), a marker

of the DNA damage response, in cardiomyocytes.

Quantitative Data Summary
The following tables summarize the key quantitative findings from a study investigating the

effects of TH1834 in a mouse model of myocardial infarction.

Table 1: Echocardiographic Assessment of Cardiac Function

Parameter Time Point
Vehicle
Control (Mean
± SEM)

TH1834-
Treated (Mean
± SEM)

P-value

Ejection Fraction

(%)
Day 10 post-MI ~35% ~45% <0.05

Day 28 post-MI ~38% ~48% <0.05

Fractional

Shortening (%)
Day 10 post-MI ~18% ~25% <0.05

Day 28 post-MI ~20% ~28% <0.05

Fractional Area

Change (%)
Day 10 post-MI ~25% ~35% <0.05

Day 28 post-MI ~28% ~38% <0.05

Myocardial

Performance

Index

Day 10 post-MI ~0.7 ~0.5 <0.05

Day 28 post-MI ~0.65 ~0.45 <0.05
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Table 2: Histological and Cellular Analysis

Parameter Time Point
Vehicle
Control

TH1834-
Treated

P-value

Apoptosis

(Cleaved

Caspase-3+

CMs/mm²)

Day 10 post-MI
Significantly

higher

Significantly

lower
<0.05

Apoptosis

(TUNEL+

CMs/mm²)

Day 10 post-MI
Significantly

higher

Significantly

lower
<0.05

Myocardial

Scarring (% of

LV)

Day 10 post-MI
Significantly

larger

Significantly

smaller
<0.05

Day 28 post-MI
Significantly

larger

Significantly

smaller
<0.05

Cardiomyocyte

Cell Cycle

Activation

(Ki67+)

Day 28 post-MI Lower Increased Not specified

Cardiomyocyte

Cell Cycle

Activation

(BrdU+)

Day 28 post-MI Lower Increased Not specified

Cardiomyocyte

Cell Cycle

Activation

(pHH3+)

Day 28 post-MI Lower Increased Not specified

Experimental Protocols
The following are detailed methodologies for key experiments involving TH1834 in a murine

model of myocardial infarction.
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Murine Model of Myocardial Infarction
A permanent ligation of the left main coronary artery is performed to induce a uniform

myocardial infarction in the inferior half of the ventricle.

Animal Model: Adult C57BL/6 mice are commonly used.

Anesthesia: An appropriate anesthetic regimen should be used, following approved

institutional animal care and use committee (IACUC) protocols.

Surgical Procedure:

Intubate and ventilate the mouse.

Perform a left thoracotomy to expose the heart.

Permanently ligate the left main coronary artery below the tip of the left atrium using a

suture.

Successful ligation is confirmed by the immediate blanching of the ventricular wall.

Close the chest cavity and allow the animal to recover.

Sham Operation: For control animals, the same surgical procedure is performed without

ligating the coronary artery.

TH1834 Administration Protocol
To assess the effect of TH1834 on post-MI remodeling, treatment is initiated after the acute

inflammatory phase.

Drug Formulation: TH1834 is dissolved in a suitable vehicle, such as 1x Phosphate Buffered

Saline (PBS).

Dosage: A dose of 10 mg/kg has been shown to be effective.

Administration Route: Daily intraperitoneal injections are a common route of administration.

Treatment Timeline:
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Initiate treatment on day 3 post-MI to avoid interfering with the initial infarct size.

Continue daily administration for 14 consecutive days (until day 16 post-MI).

The total experimental timeline typically extends to 28 days post-MI to assess long-term

effects.

Assessment of Cardiac Function (Echocardiography)
Echocardiography is used to non-invasively monitor cardiac function at baseline and various

time points post-MI.

Schedule: Perform echocardiography at baseline (before MI), and at regular intervals post-

MI (e.g., days 10 and 28).

Procedure:

Lightly anesthetize the mice.

Acquire M-mode and B-mode images of the left ventricle.

Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening

(FS), and fractional area change (FAC) to assess systolic function.

Histological Analysis
Histological analyses are performed on heart tissue collected at the end of the study to assess

apoptosis and scarring.

Tissue Collection: Euthanize mice at specified time points (e.g., day 10 and day 28 post-MI)

and harvest the hearts.

Apoptosis Staining:

TUNEL Assay: To detect DNA fragmentation in apoptotic cells.

Cleaved Caspase-3 Staining: To identify cells undergoing apoptosis.

Cardiomyocytes can be identified by co-staining with cardiac troponin-T (cTnT).
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Scar Tissue Quantification:

Masson's Trichrome Staining: To differentiate between viable myocardium (red) and scar

tissue (blue).

Quantify the scar area as a percentage of the total left ventricular area.

Cell Cycle Activation Analysis
Immunostaining for cell cycle markers is used to determine the proliferative response of

cardiomyocytes.

Markers:

Ki67: Identifies cells in all active phases of the cell cycle.

5'-bromo-2'-deoxyuridine (BrdU): Marks cells in the S-phase (DNA synthesis).

Phosphohistone H3 (pHH3): Identifies cells in the M-phase (mitosis).

Procedure: Perform immunohistochemistry on heart sections and quantify the number of

marker-positive cardiomyocytes (co-labeled with cTnT).
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Click to download full resolution via product page

Caption: Proposed signaling pathway of TH1834 in mitigating myocardial infarction injury.
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Caption: Experimental workflow for evaluating TH1834 in a mouse model of MI.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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